Hormone concentrant la mélanine (MCH) (humain, souris, rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

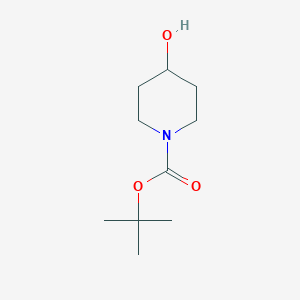

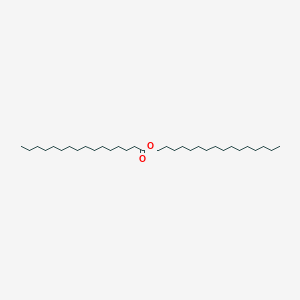

Melanin-concentrating hormone (MCH) is a cyclic peptide consisting of 19 amino acids. It is primarily located in the hypothalamus of mammals, including humans, mice, and rats. MCH plays a crucial role in regulating food intake, energy balance, temperature, reproductive function, endocrine homeostasis, and biological rhythms. It has been implicated in conditions such as obesity, diabetes, and depression .

Applications De Recherche Scientifique

MCH has a wide range of scientific research applications, including:

Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigating the role of MCH in regulating food intake, energy balance, and reproductive functions.

Medicine: Exploring therapeutic potential in treating obesity, diabetes, depression, and sleep disorders.

Industry: Developing MCH-based drugs and diagnostic tools for metabolic and endocrine disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: MCH is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of MCH involves large-scale SPPS, followed by purification and quality control processes to ensure the peptide’s purity and activity. The use of automated peptide synthesizers and advanced purification techniques like preparative HPLC facilitates the efficient production of MCH for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: MCH undergoes various chemical reactions, including:

Oxidation: Involves the formation of disulfide bridges between cysteine residues, which is essential for the peptide’s biological activity.

Reduction: The breaking of disulfide bridges, leading to the loss of biological activity.

Substitution: Modifications of specific amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products:

Oxidized MCH: Active form with disulfide bridges.

Reduced MCH: Inactive form without disulfide bridges.

Modified MCH: Variants with substituted amino acids for research purposes

Mécanisme D'action

MCH exerts its effects by binding to melanin-concentrating hormone receptors (MCHR1 and MCHR2). These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways, including:

Adenylate cyclase inhibition: Reduces cyclic adenosine monophosphate (cAMP) levels.

Phospholipase C activation: Increases inositol triphosphate (IP3) and diacylglycerol (DAG) levels, leading to calcium mobilization.

Mitogen-activated protein kinase (MAPK) pathway: Regulates gene expression and cellular responses.

MCH promotes energy intake by increasing appetite and food reward drives, decreases energy expenditure by reducing brown adipose tissue thermogenesis and physical activity levels, and increases lipid storage in both white adipose tissue and the liver .

Comparaison Avec Des Composés Similaires

MCH is unique compared to other hypothalamic peptides due to its specific roles in energy homeostasis and feeding behavior. Similar compounds include:

Neuropeptide Y (NPY): Another hypothalamic peptide involved in regulating food intake and energy balance.

Agouti-related peptide (AgRP): Co-expressed with NPY and plays a role in stimulating appetite.

Orexin (hypocretin): Regulates arousal, wakefulness, and appetite.

MCH differs from these peptides in its receptor specificity, signaling pathways, and broader range of physiological functions .

Propriétés

Numéro CAS |

128315-56-0 |

|---|---|

Formule moléculaire |

C89H139N27O24S4 |

Poids moléculaire |

2099.5 g/mol |

Nom IUPAC |

4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99) |

Clé InChI |

ORRDHOMWDPJSNL-UHFFFAOYSA-N |

SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |

SMILES canonique |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N |

Séquence |

DXMRCMVGRVYRPCWEV |

Synonymes |

(6S,7E,9S,10Z,12S,13Z,15S,16Z,18S,19Z,21S)-1,21-diamino-18-benzyl-6-((Z)-(((1E,3R,8R,9Z,11S,12Z,14S,15Z,18Z,20S,21Z,23S,24Z,26S,27Z,29S,34aS)-3-((Z)-(((S,Z)-1-(((S,Z)-1-(((S)-1-carboxy-2-methylpropyl)imino)-1,5-dihydroxy-5-iminopentan-2-yl)imino)-1-h |

Origine du produit |

United States |

Q1: What is the primary structure of rat hypothalamic melanin-concentrating hormone (MCH) and how does it differ from salmon MCH?

A1: Rat hypothalamic MCH is a nonadecapeptide with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val. [] This structure differs from salmon MCH by an N-terminal extension of two amino acids and four additional substitutions. []

Q2: How does the structure of melanin-concentrating hormone (MCH) relate to its activity?

A2: While the provided abstracts don't offer a detailed analysis of the structure-activity relationship for MCH, one abstract mentions "SAR of Melanin-concentration Hormone (MCH)" as a key aspect of the research. [] This suggests that modifications to the MCH structure were explored to investigate their impact on the hormone's activity, potency, and selectivity. Unfortunately, without the full text of the article, specific details about these modifications and their effects on MCH activity remain unknown.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridine](/img/structure/B143518.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)